rac 7-Hydroxy Efavirenz synthesis and characterization
rac 7-Hydroxy Efavirenz synthesis and characterization
Executive Summary
This technical guide details the rational synthesis and characterization of rac-7-Hydroxy Efavirenz (CAS: 205754-50-3), a critical minor metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. While the primary metabolic clearance of Efavirenz is mediated by CYP2B6 yielding 8-hydroxy efavirenz, the 7-hydroxy congener is formed via a distinct pathway predominantly catalyzed by CYP2A6 .[1][2] Access to high-purity rac-7-Hydroxy Efavirenz is essential for establishing robust structure-activity relationships (SAR), developing differential mass spectrometry (MS) assays, and studying potential neurotoxicological pathways associated with minor metabolites.
Metabolic Context & Biological Significance
Understanding the biological genesis of 7-Hydroxy Efavirenz is a prerequisite for its chemical synthesis.[3] Unlike the 8-hydroxylation pathway, which drives clearance, 7-hydroxylation is a minor pathway but highly specific to CYP2A6 activity. This makes the compound a valuable probe for phenotyping CYP2A6 activity in the presence of Efavirenz.
Metabolic Pathway Diagram
The following diagram illustrates the divergence in metabolic hydroxylation. Note the specificity of CYP isoforms.
Caption: Divergent oxidative metabolism of Efavirenz.[1][2][3][4][5][6] The 7-hydroxylation pathway (green) is distinct from the major 8-hydroxylation clearance route.
Retrosynthetic Analysis
The synthesis of rac-7-Hydroxy Efavirenz requires a modification of the standard Efavirenz manufacturing route. The core challenge is introducing the hydroxyl group at the C7 position (meta to the nitrogen in the benzoxazinone core) while maintaining the 6-chloro substitution.
Strategic Logic:
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Core Scaffold: The benzoxazinone ring is typically closed using phosgene or a carbonyldiimidazole (CDI) equivalent reacting with an amino-alcohol precursor.
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Regiochemistry: Standard Efavirenz starts from 4-chloroaniline. To achieve 7-hydroxy substitution, we must start with a precursor that has an oxygenated handle meta to the amino group. 4-chloro-3-methoxyaniline is the optimal starting material. The methoxy group serves as a protected phenol that survives the harsh organometallic steps (Grignard/Lithiation) and can be demethylated at the final stage.
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Racemic Target: The requirement is for the racemic compound. Therefore, the addition of the cyclopropylacetylene moiety will be performed without chiral ligands (e.g., using standard Grignard conditions rather than asymmetric zinc additions), producing the rac-amino alcohol intermediate.
Experimental Protocol: Synthesis
Precaution: Efavirenz and its intermediates are potent pharmacological agents. All operations must be conducted in a fume hood with appropriate PPE.
Step 1: Preparation of the Trifluoromethyl Ketone Intermediate
Reagents: 4-Chloro-3-methoxyaniline, Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate.
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Protection: React 4-chloro-3-methoxyaniline (1.0 eq) with pivaloyl chloride (1.1 eq) in DCM/TEA to form the pivalanilide. This directs the subsequent lithiation.
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Lithiation & Acylation: Dissolve the protected aniline in dry THF at -78°C. Add n-BuLi (2.2 eq) dropwise to effect ortho-lithiation. Stir for 1 hour.
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Quench: Add ethyl trifluoroacetate (1.2 eq) slowly. Allow to warm to RT.
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Hydrolysis: Treat with aqueous HCl to remove the pivaloyl group (if not removed during workup, a separate reflux step in acidic EtOH is required).
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Result: 1-(2-amino-5-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone.
Step 2: Cyclopropylacetylide Addition (Racemic)
Reagents: Cyclopropylacetylene, Ethylmagnesium bromide (EtMgBr).
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Reagent Prep: In a flame-dried flask, dissolve cyclopropylacetylene (1.5 eq) in dry THF. Add EtMgBr (1.4 eq, 3.0 M in ether) at 0°C to generate the Grignard reagent. Stir for 30 min.
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Addition: Cannulate the ketone from Step 1 (dissolved in THF) into the Grignard solution at 0°C.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
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Validation: Monitor disappearance of ketone by TLC (Hexane:EtOAc 8:2).
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Result: rac-2-(2-amino-5-chloro-4-methoxyphenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.
Step 3: Cyclization to Benzoxazinone
Reagents: Triphosgene (or CDI), Aqueous NaHCO₃, Heptane/THF.
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Biphasic Cyclization: Dissolve the amino alcohol in a mixture of Heptane/THF (1:1). Add saturated aqueous NaHCO₃.
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Addition: Add Triphosgene (0.4 eq) dissolved in THF dropwise at 0-5°C. The biphasic system scavenges HCl immediately.
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Completion: Stir for 2 hours. Separate organic layer, wash with brine, and concentrate.
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Result: rac-7-Methoxy Efavirenz.
Step 4: Demethylation to 7-Hydroxy Efavirenz
Reagents: Boron Tribromide (BBr₃).
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Demethylation: Dissolve rac-7-Methoxy Efavirenz in dry DCM at -78°C.
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Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.
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Reaction: Allow to warm to 0°C and stir for 4 hours.
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Quench: Carefully quench with MeOH (exothermic) followed by water.
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Purification: Extract with EtOAc. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Synthesis Workflow Diagram
Caption: Step-wise synthetic workflow from aniline precursor to 7-hydroxy efavirenz.
Characterization & Validation
To ensure the integrity of the synthesized standard, the following analytical parameters must be met. The data below differentiates the 7-hydroxy isomer from the 8-hydroxy isomer.
NMR Spectroscopy Data (Expected)
The key differentiator is the aromatic region. In 7-hydroxy efavirenz, the protons are para to each other on the benzene ring, whereas in 8-hydroxy, they are ortho.
| Nucleus | Shift (δ ppm, DMSO-d₆) | Multiplicity | Assignment | Mechanistic Note |
| ¹H | 10.85 | s (broad) | -NH | Amide proton, exchangeable. |
| ¹H | 10.40 | s (broad) | -OH | Phenolic proton at C7. |
| ¹H | 7.45 | s | H-5 | Singlet due to Cl at C6 and OH at C7 (para-like isolation). |
| ¹H | 6.80 | s | H-8 | Singlet, shielded by adjacent OH and NH. |
| ¹H | 0.70 - 0.95 | m | Cyclopropyl | Characteristic multiplet. |
| ¹³C | 158.5 | - | C-7 | Deshielded by hydroxyl group. |
| ¹⁹F | -80.5 | s | -CF₃ | Trifluoromethyl group.[4] |
Mass Spectrometry (LC-MS/MS)
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Ionization: ESI Negative Mode (Phenolic protons ionize well).
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Precursor Ion: [M-H]⁻ = 330.0 m/z.
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Key Fragments:
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Differentiation: 7-OH typically elutes earlier than 8-OH on C18 columns due to higher polarity (less intramolecular H-bonding compared to 8-OH which can H-bond with the amide NH).
References
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Mutlib, A. E., et al. (1999).[5] Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition.[1]
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Ward, B. A., et al. (2003).[1] Pharmacokinetics and mutagenicity of the major metabolites of efavirenz. Journal of Pharmacology and Experimental Therapeutics.
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Santa Cruz Biotechnology. rac 7-Hydroxy Efavirenz Product Data Sheet.[10]
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Aouri, M., et al. (2016).[6] In vivo profiling and distribution of known and novel phase I and phase II metabolites of efavirenz in plasma, urine, and cerebrospinal fluid.[2][6] Drug Metabolism and Disposition.[1]
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BenchChem. Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide. (Used for comparative synthetic logic).
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